Sp-6-Phe-cAMPS

vascular biology cAMP signaling Epac/PKA selectivity

Sp-6-Phe-cAMPS (Sp-6-Phe-cAMPS, sodium salt) is a cyclic adenosine monophosphate (cAMP) analog classified as a phosphodiesterase (PDE)-resistant, membrane-permeant, and site-selective activator of cAMP-dependent protein kinase (PKA). It is the Sp-isomer of N6-phenyladenosine-3′,5′-cyclic monophosphorothioate and is distinguished from other PKA activators by its lack of activation of exchange proteins directly activated by cAMP (Epac1/2), making it a preferred tool for dissecting PKA-specific signaling.

Molecular Formula C16H15N5NaO5PS
Molecular Weight 443.4 g/mol
Cat. No. B15541381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSp-6-Phe-cAMPS
Molecular FormulaC16H15N5NaO5PS
Molecular Weight443.4 g/mol
Structural Identifiers
InChIInChI=1S/C16H16N5O5PS.Na/c22-12-13-10(6-24-27(23,28)26-13)25-16(12)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9;/h1-5,7-8,10,12-13,16,22H,6H2,(H,23,28)(H,17,18,20);/q;+1/p-1/t10-,12?,13+,16-,27?;/m1./s1
InChIKeyORSWUICFQBLYHV-DEOFCZCVSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sp-6-Phe-cAMPS: A PDE-Resistant, PKA-Selective cAMP Analog for Epac-Negative Control


Sp-6-Phe-cAMPS (Sp-6-Phe-cAMPS, sodium salt) is a cyclic adenosine monophosphate (cAMP) analog classified as a phosphodiesterase (PDE)-resistant, membrane-permeant, and site-selective activator of cAMP-dependent protein kinase (PKA) [1]. It is the Sp-isomer of N6-phenyladenosine-3′,5′-cyclic monophosphorothioate and is distinguished from other PKA activators by its lack of activation of exchange proteins directly activated by cAMP (Epac1/2), making it a preferred tool for dissecting PKA-specific signaling [1]. This compound is widely employed as a negative control for Epac-mediated effects in cellular and in vivo studies [2].

Beyond PKA Activation: Why Sp-6-Phe-cAMPS Cannot Be Replaced by Generic cAMP Analogs in Pathway-Specific Studies


Generic substitution among cAMP analogs is scientifically unsound due to critical differences in PDE resistance, membrane permeability, target selectivity (PKA vs. Epac), and PKA isozyme/site bias. Unlike non-selective agonists like 8-Br-cAMP or dibutyryl-cAMP, Sp-6-Phe-cAMPS provides unambiguous, pathway-specific activation of PKA without confounding Epac signaling [1]. This selectivity is non-negotiable for studies aiming to dissect PKA's unique roles in processes such as synaptic plasticity, vascular tone, or hormone secretion, where Epac activation can produce opposite or overlapping effects [2]. Furthermore, its PDE resistance and high membrane permeability [1] ensure sustained intracellular activity, a feature not shared by all PKA-selective analogs (e.g., Sp-8-OH-cAMPS). Substituting Sp-6-Phe-cAMPS with a broader-spectrum or less permeable analog introduces unacceptable experimental variability and invalidates pathway-specific conclusions.

Sp-6-Phe-cAMPS: Quantitative Evidence of Differentiation from Comparator cAMP Analogs


Functional Selectivity for PKA over Epac in a Vascular Relaxation Model

In a functional assay using permeabilized murine basilar arteries, the PKA-selective activator 6-Bnz-cAMP induced relaxation with a pD2 of -6.3 (young) and -5.8 (old). In contrast, the Epac-selective activator 8-pCPT-2′-O-Me-cAMP induced relaxation with a pD2 of -4.4 (young) and -4.0 (old). Crucially, Sp-6-Phe-cAMPS (designated as a PKA activator) elicited no relaxing effect in either age group, demonstrating its functional inability to activate Epac-mediated relaxation pathways [1]. This provides direct evidence that Sp-6-Phe-cAMPS, unlike the comparator PKA activator 6-Bnz-cAMP, does not elicit a relaxation response that could be confounded by Epac signaling in this vascular preparation.

vascular biology cAMP signaling Epac/PKA selectivity

PDE10A2 Phosphorylation: Divergent Subcellular Patterns Compared to cGMP Analog

In HEK293 cells expressing PDE10A2, treatment with the membrane-permeant, PDE-resistant cAMP analog Sp-6-Phe-cAMPS for 1 hour led to a robust increase in phosphorylation of PDE10A2 at Thr-16, observed in both total homogenates and the cytosolic fraction. In contrast, treatment with the cGMP analog Sp-8-pCPT-cGMPS significantly increased phosphorylation of PDE10A2 at Thr-16 only in total homogenates, with no detectable increase in the cytosolic fraction [1]. The quantification is based on immunoblotting with a phospho-specific antibody, showing a statistically significant difference (p<0.001 for Sp-6-Phe-cAMPS vs. vehicle in total homogenates and cytosol; p<0.05 for Sp-8-pCPT-cGMPS vs. vehicle in total homogenates only).

phosphodiesterase subcellular signaling kinase substrate

Behavioral Pharmacology: Required Synergy with Epac Agonist for Contextual Fear Memory

In Dbh−/− mice (a model of norepinephrine/epinephrine deficiency), intrahippocampal infusion of Sp-6-Phe-cAMPS (Sp-"PKA", 0.5 μg) alone had no significant effect on contextual fear memory retrieval. Similarly, the Epac-selective agonist Sp-8-pCPT-2′-O-Me-cAMPS (Sp-"Epac", 0.5 μg) alone had no effect. However, the combination of Sp-6-Phe-cAMPS (0.5 μg) and Sp-8-pCPT-2′-O-Me-cAMPS (0.5 μg) significantly enhanced freezing behavior (p<0.01), indicating a synergistic requirement for both PKA and Epac pathways [1]. This contrasts with a higher dose (2 μg) of Sp-Epac alone, which also enhanced freezing but was blocked by a PKA inhibitor, further underscoring the pathway-specificity of the lower-dose combination.

neuroscience behavioral pharmacology synaptic plasticity

PDE Resistance and Membrane Permeability Profile Relative to Other PKA Activators

Sp-6-Phe-cAMPS is explicitly classified alongside Sp-cAMPS and Sp-8-Br-cAMPS as a PDE-resistant PKA activator, but with the additional attributes of being 'highly membrane-permeant' and 'site-selective' [1]. In contrast, Sp-8-OH-cAMPS is noted to be 'polar' and 'membrane-impermeant' [1]. While the membrane permeability is qualitatively described as comparable to 8-Br-cAMP for Sp-cAMPS [1], Sp-6-Phe-cAMPS, as a N6-modified analog, is designed for enhanced lipophilicity and cellular uptake compared to the unmodified Sp-cAMPS scaffold. This classification, based on comparative physicochemical properties, positions Sp-6-Phe-cAMPS as a superior choice for long-term or live-cell experiments where consistent intracellular concentrations and PDE evasion are paramount.

cell permeability metabolic stability cAMP analog classification

Optimal Applications for Sp-6-Phe-cAMPS: When Pathway Selectivity is Non-Negotiable


Dissecting PKA- vs. Epac-Specific Roles in Cell Signaling

Use Sp-6-Phe-cAMPS as a PKA-selective agonist alongside an Epac-selective agonist (e.g., 8-pCPT-2′-O-Me-cAMP) to unambiguously delineate the contributions of each pathway to a cellular phenotype. Evidence shows Sp-6-Phe-cAMPS does not activate Epac-mediated vascular relaxation [1] and requires synergistic combination with an Epac agonist for behavioral effects [2], confirming its utility as a pathway-specific tool.

Negative Control for Epac Activation in Functional Assays

Employ Sp-6-Phe-cAMPS as a negative control when assessing Epac-mediated effects, particularly in systems where cAMP analogs are used to probe downstream signaling. Its demonstrated inability to induce relaxation in basilar arteries (where Epac activation is required) [1] validates its use to confirm that observed effects are Epac-dependent rather than PKA-dependent.

Long-Term or Live-Cell PKA Activation Studies

Select Sp-6-Phe-cAMPS for experiments requiring sustained PKA activation in intact cells or tissues due to its documented PDE resistance and high membrane permeability [3]. This is especially critical when using non-transformed primary cells or in vivo models where transfection with genetic PKA activators is impractical.

Investigating Compartmentalized cAMP/PKA Signaling

Utilize Sp-6-Phe-cAMPS to study localized PKA signaling events. Its ability to induce a unique subcellular phosphorylation pattern on PDE10A2 (cytosolic and total homogenates) compared to a cGMP analog [4] indicates it can probe spatially distinct signaling outcomes.

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